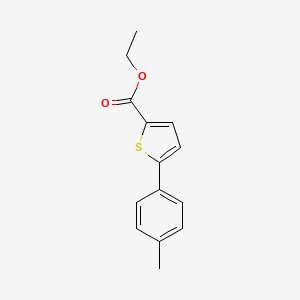

Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate

Description

Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based compound featuring a 4-methylphenyl substituent at the 5-position of the thiophene ring and an ethyl ester group at the 2-position. Thiophene derivatives are widely studied for their versatility in pharmaceuticals, agrochemicals, and materials science due to their electron-rich aromatic system, which facilitates diverse chemical modifications. Its synthesis typically involves condensation or substitution reactions, as seen in analogous thiophene carboxylates .

Properties

IUPAC Name |

ethyl 5-(4-methylphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S/c1-3-16-14(15)13-9-8-12(17-13)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGHNUXPONWSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40487977 | |

| Record name | ethyl 5-(4-methylphenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61100-11-6 | |

| Record name | ethyl 5-(4-methylphenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical processes that optimize yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol .

Scientific Research Applications

Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

Biology: Thiophene derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Some thiophene derivatives are investigated for their potential use as pharmaceutical agents.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the nature of the substituents on the thiophene ring .

Comparison with Similar Compounds

Structural Implications :

- Amino Groups: Amino-substituted analogs (e.g., Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate) enable hydrogen bonding, improving solubility and interactions with enzymes or receptors .

- Boronic Esters : Boron-containing derivatives (e.g., Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate) serve as intermediates in cross-coupling reactions for drug discovery .

Crystallographic and Stability Considerations

- Planarity and Hydrogen Bonding: Bromo-cyano derivatives (e.g., Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate) exhibit planar thiophene rings with hydrogen bonds (2.554 Å) stabilizing the crystal lattice . Methylphenyl substituents may reduce planarity, affecting packing efficiency and stability.

Biological Activity

Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a para-methylphenyl group and an ethyl ester functional group. The presence of the thiophene moiety is critical as it is known to interact with various biological targets, influencing multiple biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The thiophene ring can modulate the activity of these targets, leading to various pharmacological effects. Specifically, it has been studied for its potential as an inhibitor of key enzymes involved in cancer metabolism, such as pyruvate dehydrogenase kinase (PDK1) and lactate dehydrogenase A (LDHA), which are crucial in the Warburg effect observed in tumor cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that this compound may inhibit cancer cell proliferation by targeting metabolic pathways associated with tumor growth. For instance, it has shown promise in reducing the viability of colorectal cancer cell lines (LoVo and HCT-116) with IC50 values comparable to standard chemotherapeutic agents .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. In vitro evaluations have revealed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting significant potency . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which may be beneficial for treating conditions characterized by chronic inflammation. Its ability to modulate inflammatory cytokine production positions it as a candidate for further development in anti-inflammatory therapies.

Data Summary

Case Studies

- Colorectal Cancer Study : A study investigating the effects of various thiophene derivatives, including this compound, found that it significantly reduced cell viability in colorectal cancer models, indicating its potential as an anticancer agent .

- Antimicrobial Evaluation : In a comparative study on antimicrobial efficacy, this compound was found to outperform several standard antibiotics in inhibiting biofilm formation by Staphylococcus aureus and Escherichia coli, demonstrating its potential utility in treating infections resistant to conventional therapies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate, and how can purity be ensured?

- Methodology : The compound is typically synthesized via Gewald-like thiophene ring formation, starting from a ketone and ethyl cyanoacetate. Key steps include cyclization under acidic conditions and subsequent purification via recrystallization or column chromatography. Purity verification requires 1H/13C-NMR for structural confirmation, FT-IR to validate functional groups (e.g., ester carbonyl at ~1700 cm⁻¹), and HPLC for quantitative purity assessment (>95%) .

- Precursor Handling : Use thiophene-2-carboxylic acid derivatives (CAS 527-72-0) as intermediates, ensuring proper storage at 2–8°C to prevent degradation .

Q. How should researchers characterize the crystal structure of this compound?

- Crystallography : Single-crystal X-ray diffraction (SCXRD) is essential. Use SHELX software for refinement, ensuring space group determination (e.g., monoclinic systems are common for thiophene derivatives) and validation of bond angles/distances. For example, thiophene ring planarity and ester group orientation can be confirmed via ORTEP diagrams .

Q. What safety protocols are critical during laboratory handling?

- Risk Mitigation : Wear nitrile gloves and goggles due to skin/eye irritation risks (H315, H319). Use fume hoods to avoid respiratory exposure (STOT-SE 3). For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound?

- Contradiction Analysis : Compare experimental NMR data with computational predictions (e.g., DFT-based chemical shift calculations ). For example, unexpected deshielding in aromatic protons may arise from electron-withdrawing effects of the 4-methylphenyl group. Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

- Process Optimization : Use DoE (Design of Experiments) to test variables:

- Catalyst : p-TsOH vs. H2SO4 (latter may increase ester hydrolysis).

- Temperature : 80–100°C maximizes cyclization efficiency.

- Solvent : Ethanol/water mixtures reduce side reactions vs. pure DMF.

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence reactivity in cross-coupling reactions?

- Computational Insights : Perform DFT calculations (B3LYP/6-31G*) to map frontier orbitals. The thiophene ring’s electron-rich nature (HOMO localized on sulfur) facilitates Suzuki-Miyaura coupling at the 5-position. Compare with electrochemical data (cyclic voltammetry) to correlate theoretical and experimental redox potentials .

Q. What crystallographic challenges arise when analyzing derivatives with bulky substituents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.